chemical properties of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride
chemical properties of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride
This technical guide is structured as a high-level monograph for research scientists, focusing on the chemical behavior, synthesis, and handling of 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride .[1][2]
Chemical Identity, Synthesis, and Stability Protocols
Executive Summary & Chemical Identity
1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride (commonly referred to as (S)-2-Propionylpyrrolidine HCl ) is a chiral
Unlike simple amines, this molecule possesses a reactive ketone adjacent to a secondary amine and a chiral center. This structural motif introduces specific instability pathways—primarily racemization and dimerization—that researchers must actively manage.[2]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride |
| Common Name | (S)-2-Propionylpyrrolidine HCl |
| CAS Number | 1261486-13-8 |
| Molecular Formula | |
| Molecular Weight | 163.65 g/mol |
| Chirality | (S)-Enantiomer (derived from L-Proline) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High: Water, Methanol, Ethanol.[1][2][3][4][5][6] Low: Hexanes, Et₂O. |
| Acidity (pKa) | ~9.0 (ammonium proton); |
Chemo-Structural Analysis & Reactivity
The utility and instability of this molecule stem from the
The Stability Paradox
As a hydrochloride salt, the molecule is stable because the nitrogen lone pair is protonated (
-
Intermolecular Condensation (Dimerization): Two molecules of the free base condense to form a dihydropyrazine derivative. This is irreversible and destroys the material.[2]
-
Enolization & Racemization: The carbonyl group increases the acidity of the C2 proton. In the presence of a base, the C2 proton is removed, forming an achiral enol/enamine intermediate. Reprotonation leads to a racemic mixture ((R)/(S) mix), destroying optical purity.
Visualization: Degradation Pathways
The following diagram illustrates why maintaining the acidic salt form is non-negotiable for storage.
Caption: Stability logic flow.[1][2] The HCl salt (Green) prevents the divergent degradation pathways (Red/Black) accessible to the free base.
Synthetic Methodology (The Weinreb Route)
To synthesize this compound with high optical purity, direct alkylation of proline is avoided due to racemization risks. The Weinreb Amide protocol is the industry standard for converting amino acids to chiral amino ketones.
Step-by-Step Protocol
Objective: Convert L-Proline to (S)-2-Propionylpyrrolidine HCl without racemization.
-
N-Protection: React L-Proline with
(tert-butoxycarbonyl anhydride) in NaOH/Dioxane.-
Why: Protects the amine from reacting with the Grignard reagent later.
-
-
Weinreb Amide Formation: React N-Boc-Proline with
-dimethylhydroxylamine hydrochloride using EDCI/HOBt coupling agents.-
Why: The Weinreb amide prevents "over-addition" of the Grignard reagent, stopping the reaction at the ketone stage rather than the alcohol.
-
-
Grignard Addition: Treat the intermediate with Ethylmagnesium Bromide (
) at 0°C in THF. -
Deprotection: Treat with 4M HCl in Dioxane.
-
Critical Step: This removes the Boc group and immediately traps the amine as the hydrochloride salt, preventing the degradation described in Section 2.
-
Visualization: Synthesis Workflow
Caption: The Weinreb Amide route ensures the ketone is formed without racemization or over-alkylation.
Handling & Self-Validating Stability Protocols
Researchers must treat this compound as a metastable salt .[1][2] The following protocols ensure data integrity.
Storage & Handling[1][2]
-
Hygroscopicity Warning: The HCl salt is hygroscopic.[2] Moisture absorption can lead to localized hydrolysis or "oiling out," which may facilitate slow degradation.
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Desiccation: Always warm the vial to room temperature before opening to prevent condensation.
The "Free Base" Trap (Experimental Caution)
If your protocol requires the free base (e.g., for a reductive amination):
-
Do NOT isolate or store the free base.[2]
-
In Situ Generation: Liberate the free base in the reaction vessel (using
or ) in the presence of the electrophile. -
Why: This consumes the unstable amine immediately, preventing dimerization.
Analytical Validation (Quality Control)
Before using a stored batch, validate its integrity using Proton NMR (
-
Diagnostic Peak (Target): Triplet at
ppm ( ) and Quartet at ppm ( ). -
Contamination Check: Look for a complex multiplet near
ppm.[1][2]-
Insight: Signals in the alkene region indicate dimerization (dihydropyrazine formation). If these exist, the batch is compromised.
-
-
Optical Rotation:
should be negative (typically around -60° to -80° depending on concentration/solvent).[1][2] A reading near 0° indicates racemization.[2]
Applications in Drug Development[9][10]
-
Asymmetric Organocatalysis: While L-Proline is the gold standard, 2-acyl pyrrolidines offer different steric bulk and electronic properties, often used to catalyze Michael additions where higher solubility in organic solvents is required compared to the zwitterionic amino acid.[2]
-
Alkaloid Synthesis: This molecule is a direct structural analog of Hygrine (which is 2-acetonylpyrrolidine).[2] It is used to synthesize homologs of Nicotiana and Erythroxylum alkaloids for receptor binding studies.[2]
-
Fragment-Based Drug Design: The rigid pyrrolidine ring provides a defined vector for the ethyl ketone side chain.[1][2] This motif is frequently used to probe steric pockets in GPCRs (e.g., Dopamine D2/D3 receptors) where a basic nitrogen and a hydrogen-bond acceptor (ketone) are required in specific spatial proximity.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for the synthesis protocol). Retrieved from [Link]
- Fisher, L. E., & Muchowski, J. M. (1990). Synthesis of alpha-amino ketones from amino acids. Organic Preparations and Procedures International. (General stability of alpha-amino ketones).
-
Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48-54.[2][9] (Validates the oxidative/dimerization instability logic of pyrrolidine ketones). Retrieved from [Link]
Sources
- 1. (S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one|lookchem [lookchem.com]
- 2. 2-(Pyrrolidin-1-yl)-1-(m-tolyl)propan-1-one,monohydrochloride | C14H20ClNO | CID 132989284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. calpaclab.com [calpaclab.com]
- 6. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 7. Conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP during undecylprodigiosin and pyoluteorin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
